![molecular formula C10H13Cl B8029616 m-Tert-butyl chlorobenzene CAS No. 3972-55-2](/img/structure/B8029616.png)
m-Tert-butyl chlorobenzene
Overview
Description
M-Tert-butyl chlorobenzene is a useful research compound. Its molecular formula is C10H13Cl and its molecular weight is 168.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality m-Tert-butyl chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-Tert-butyl chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Aromatic Chlorination : A comparison of electrophilic and anodic chlorination of 1,4-dimethoxy-2-tert-butylbenzene showed different mechanistic pathways, highlighting the distinct outcomes of electrochemical routes in chlorination reactions (Appelbaum et al., 2001).
Kinetics of Hydroperoxide Interaction with Disulphides : This study examined the breakdown of tert-butyl hydroperoxides in chlorobenzene, revealing the catalytic breakdown mechanism and its kinetics (Aslanov et al., 1982).
Selective Ortho C-H Activation : Research on the cationic PNP-Ir(I)(cyclooctene) complex showed its reaction with benzene and chlorobenzene, demonstrating selective ortho C-H activation directed by halogen coordination (Ben-Ari et al., 2003).
Dibenzo-18-Crown-6 as a Catalyst : This study focused on the degradation of tert-butyl hydroperoxide in chlorobenzene in the presence of dibenzo-18-crown-6 ether, providing insights into the formation and decomposition of intermediate complexes (Kharlampidi et al., 2016).
Densities and Viscosities of Binary Liquid Mixtures : This study measured the densities and viscosities of mixtures involving anisole or methyl tert-butyl ether with chlorobenzene, which is essential for understanding the interactions between these molecules (Viswanathan et al., 2000).
Hydroperoxide Decomposition Catalysis : Research on the decomposition of tert-butyl hydroperoxide in chlorobenzene in the presence of nontransition metal–crown ether complexes provided insights into the catalytic process and the formation of intermediate complexes (Nurullina et al., 2016).
properties
IUPAC Name |
1-tert-butyl-3-chlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXNATZCTBFSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192804 | |
Record name | m-Tert-butyl chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tert-butyl chlorobenzene | |
CAS RN |
3972-55-2 | |
Record name | m-Tert-butyl chlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Tert-butyl chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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